molecular formula C11H13F3 B1390594 1,2-Dimethyl-4-(3,3,3-trifluoropropyl)benzene CAS No. 1099597-42-8

1,2-Dimethyl-4-(3,3,3-trifluoropropyl)benzene

Cat. No. B1390594
M. Wt: 202.22 g/mol
InChI Key: USDQFBDQIUKGKB-UHFFFAOYSA-N
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Description

1,2-Dimethyl-4-(3,3,3-trifluoropropyl)benzene, also known as TFPB, is an organic compound with the chemical formula C12H13F3. It is characterized by a benzene ring with two methyl groups and a trifluoropropyl group attached to it. The molecular weight of this compound is 202.22 .


Molecular Structure Analysis

The molecular structure of 1,2-Dimethyl-4-(3,3,3-trifluoropropyl)benzene consists of a benzene ring with two methyl groups and a trifluoropropyl group attached to it. The molecular formula of this compound is C11H13F3 .

Scientific Research Applications

Catalyst in Organic Reactions

1,2-Dimethyl-4-(3,3,3-trifluoropropyl)benzene and its derivatives have been studied for their role as catalysts in various organic reactions. For instance, it was observed that certain palladium complexes with similar structural motifs show good activity in the methoxycarbonylation of activated aryl chlorides, a type of reaction crucial in synthesizing various organic compounds (Jiménez-Rodríguez et al., 2005). Similarly, complexes involving palladium and ligands structurally related to 1,2-dimethyl-4-(3,3,3-trifluoropropyl)benzene have been shown to catalyze the methoxycarbonylation of alkynes into unsaturated or diesters in certain conditions (Magro et al., 2010).

In the Synthesis of Polymers

Compounds structurally akin to 1,2-dimethyl-4-(3,3,3-trifluoropropyl)benzene have been employed in the synthesis of optically active and diisotactic polymers. A catalyst based on tris(pentafluorophenyl)borane, structurally related to the compound of interest, has proven effective in this application, leading to polymers with controlled chemical and stereoregular structures (Zhou & Kawakami, 2005).

In Photophysical Studies

Derivatives of 1,2-dimethyl-4-(3,3,3-trifluoropropyl)benzene have also been investigated for their photophysical properties. For example, certain dimethoxybis(3,3,3-trifluoropropen-1-yl)benzenes were synthesized and studied for their fluorescence characteristics, displaying violet fluorescence in solid states, which is of interest in materials science for the development of new luminescent materials (Shimizu et al., 2011).

In Structural Chemistry

Structurally related compounds have been utilized in the exploration of crystal packing and molecular interactions. For instance, different crystalline forms of certain benzene derivatives were examined to understand their structural characteristics and the stabilizing forces within their crystal packings (Qian et al., 2012).

properties

IUPAC Name

1,2-dimethyl-4-(3,3,3-trifluoropropyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3/c1-8-3-4-10(7-9(8)2)5-6-11(12,13)14/h3-4,7H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USDQFBDQIUKGKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dimethyl-4-(3,3,3-trifluoropropyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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